3-(Oxan-2-yl)prop-2-yn-1-amine
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Overview
Description
3-(Oxan-2-yl)prop-2-yn-1-amine is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.2 g/mol . It is also known by its IUPAC name, 3-(tetrahydro-2H-pyran-2-yl)prop-2-yn-1-amine . This compound is notable for its diverse applications in scientific research, particularly in catalytic reactions, drug discovery, and materials synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-2-yl)prop-2-yn-1-amine typically involves the reaction of propargylamine with tetrahydro-2H-pyran under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(Oxan-2-yl)prop-2-yn-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxan-2-yl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed:
Oxidation: Oxan-2-yl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted oxan-2-yl prop-2-yn-1-amine derivatives.
Scientific Research Applications
3-(Oxan-2-yl)prop-2-yn-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Oxan-2-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-(Oxan-2-yl)prop-2-yn-1-amine can be compared with other similar compounds, such as:
Propargylamine: Both compounds contain a propargyl group, but this compound has an additional oxan-2-yl group, which imparts unique properties.
Tetrahydro-2H-pyran-2-yl derivatives: These compounds share the oxan-2-yl group but differ in their other substituents, leading to variations in their chemical reactivity and applications.
Uniqueness: The presence of both the propargyl and oxan-2-yl groups in this compound makes it a versatile compound with unique chemical and biological properties.
Properties
IUPAC Name |
3-(oxan-2-yl)prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-6-3-5-8-4-1-2-7-10-8/h8H,1-2,4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCMPTYOUYGWQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C#CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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